Ethyl 4-bromo-5-chloro-2-fluorobenzoate
CAS No.: 1505665-00-8
Cat. No.: VC4374538
Molecular Formula: C9H7BrClFO2
Molecular Weight: 281.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505665-00-8 |
|---|---|
| Molecular Formula | C9H7BrClFO2 |
| Molecular Weight | 281.51 |
| IUPAC Name | ethyl 4-bromo-5-chloro-2-fluorobenzoate |
| Standard InChI | InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3 |
| Standard InChI Key | UUPTUDXKEGHBEZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1F)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-bromo-2-chloro-5-fluorobenzoate belongs to the family of halogenated aromatic esters, featuring a benzene ring substituted with bromine at position 4, chlorine at position 2, and fluorine at position 5. The ethyl ester group is attached to the carboxylic acid moiety at position 1. This substitution pattern confers distinct electronic and steric properties, making the compound a versatile intermediate in cross-coupling reactions and heterocyclic synthesis .
Molecular and Structural Data
The compound’s molecular formula, , corresponds to a molar mass of 281.51 g/mol . While detailed crystallographic data are unavailable, its structure is validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reported in patent literature . The spatial arrangement of halogens influences reactivity: bromine’s polarizability enhances electrophilic substitution, while fluorine’s electronegativity stabilizes adjacent reaction centers .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1228376-44-0 | |
| Molecular Formula | ||
| Molecular Weight | 281.51 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
Synthesis and Reaction Pathways
The synthesis of ethyl 4-bromo-2-chloro-5-fluorobenzoate is achieved through acid-catalyzed esterification, as detailed in Example 24 of the patent WO2010/65760 .
Synthetic Procedure
A stirred solution of 4-bromo-2-chloro-5-fluorobenzoic acid (10.0 g, 40 mmol) in ethanol (50 mL) is treated with concentrated sulfuric acid (5 mL) dropwise. The mixture is heated to 85°C for 16 hours, after which ethanol is removed under reduced pressure. The crude product is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified to yield the title compound as an oil (9.0 g, 81%) .
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting Material | 4-Bromo-2-chloro-5-fluorobenzoic acid |
| Catalyst | Sulfuric acid |
| Solvent | Ethanol |
| Temperature | 85°C |
| Reaction Time | 16 hours |
| Yield | 81% |
Mechanistic Insights
Sulfuric acid protonates the carboxylic acid, rendering it more electrophilic for nucleophilic attack by ethanol. The tetrahedral intermediate collapses to release water, forming the ester. The high yield reflects the efficiency of Fischer esterification under reflux conditions, though prolonged heating may risk side reactions such as transesterification .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | P301+P330+P331 |
| H315 | P280 |
| H319 | P305+P351+P338 |
| H335 | P261 |
Applications in Chemical Synthesis
Ethyl 4-bromo-2-chloro-5-fluorobenzoate is primarily employed as an intermediate in the synthesis of biologically active molecules. For instance, it serves as a precursor to 3-(5-chloro-4-(5-(8-chloro-6-(trifluoromethyl)imidazo[1,2-f]pyridine-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorophenyl)propanoic acid, a compound investigated for its therapeutic potential . The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems common in drug candidates .
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